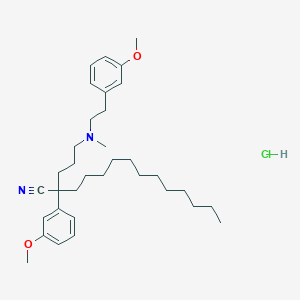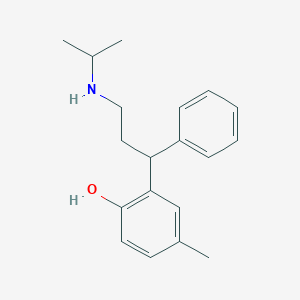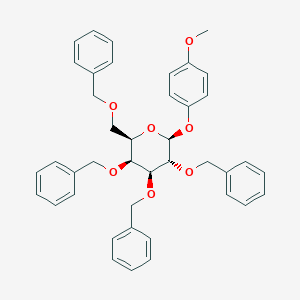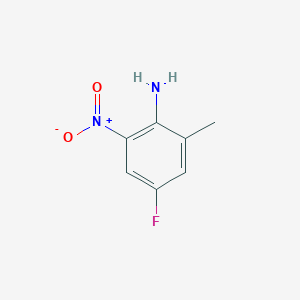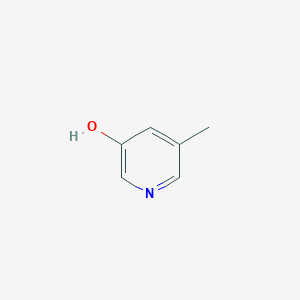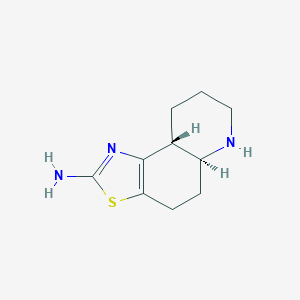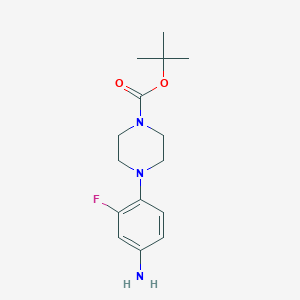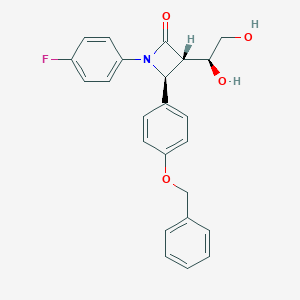
(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This particular compound is notable for its intricate structure, which includes a fluorophenyl group, a phenylmethoxy group, and a dihydroxyethyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
准备方法
The synthesis of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves several steps. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Substituents: The fluorophenyl and phenylmethoxy groups can be introduced through nucleophilic substitution reactions.
Hydroxylation: The dihydroxyethyl group can be introduced through hydroxylation reactions using appropriate reagents such as osmium tetroxide or potassium permanganate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反应分析
(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyethyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the fluorophenyl or phenylmethoxy groups.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Hydrolysis: The lactam ring can be hydrolyzed under acidic or basic conditions to form the corresponding amino acid derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
(3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a cholesterol absorption inhibitor.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, as a cholesterol absorption inhibitor, it may interact with proteins involved in cholesterol transport and metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar compounds to (3S,4S)-4-(4-(Benzyloxy)phenyl)-3-((S)-1,2-dihydroxyethyl)-1-(4-fluorophenyl)azetidin-2-one include other azetidinones and β-lactams. These compounds share the four-membered lactam ring but differ in their substituents and specific biological activities. For example:
4-Phenyl-2-azetidinone: This compound has a phenyl group instead of the more complex substituents found in the target compound.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
属性
IUPAC Name |
(3S,4S)-3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO4/c25-18-8-10-19(11-9-18)26-23(22(24(26)29)21(28)14-27)17-6-12-20(13-7-17)30-15-16-4-2-1-3-5-16/h1-13,21-23,27-28H,14-15H2/t21-,22-,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTBFPMGACCTOE-DNVJHFABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432087 |
Source


|
| Record name | CTK4E8729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221349-56-0 |
Source


|
| Record name | CTK4E8729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]-N-[(4-chlorophenyl)methyl]imidazole-4-carboxamide](/img/structure/B123966.png)

